molecular formula C11H10O4 B076842 5-Oxo-2-phenyloxolane-3-carboxylic acid CAS No. 13389-88-3

5-Oxo-2-phenyloxolane-3-carboxylic acid

Cat. No.: B076842
CAS No.: 13389-88-3
M. Wt: 206.19 g/mol
InChI Key: LRMTVZBRYDTDCU-UHFFFAOYSA-N
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Description

5-Oxo-2-phenyloxolane-3-carboxylic acid is a heterocyclic compound featuring an oxolane ring with a phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxolane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2-phenyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-Oxo-2-phenyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-2-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Another heterocyclic compound with similar structural features but different functional groups.

    4-Oxo-2-phenylbutanoic acid: Shares the phenyl and carboxylic acid groups but has a different ring structure.

Uniqueness

5-Oxo-2-phenyloxolane-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-oxo-2-phenyloxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-9-6-8(11(13)14)10(15-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMTVZBRYDTDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276815
Record name 5-Oxo-2-phenyloxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13389-88-3
Record name 5-Oxo-2-phenyloxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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